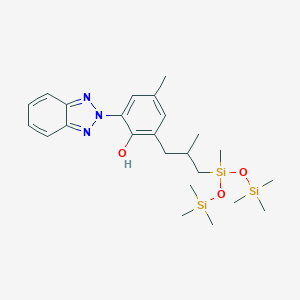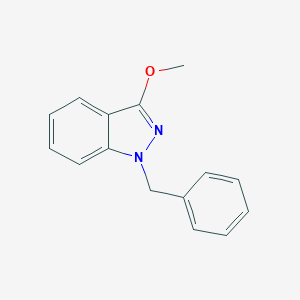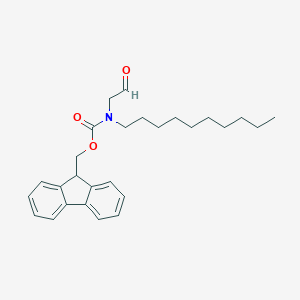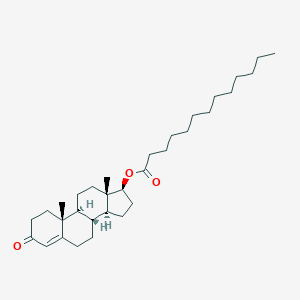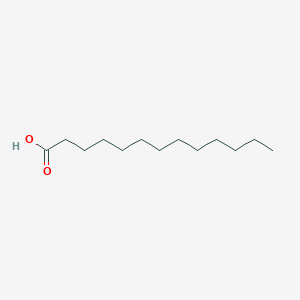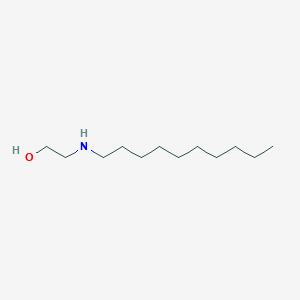
H-Tyr-lys-thr-OH
Vue d'ensemble
Description
H-Tyr-Lys-Thr-OH, also known as YK-11, is a synthetic compound that has gained popularity in recent years due to its potential as a selective androgen receptor modulator (SARM). It was first synthesized in 2011 by a team of Japanese researchers led by Professor Yuichiro Kanno. Since then, it has been the subject of numerous scientific studies exploring its potential as a performance-enhancing drug.
Applications De Recherche Scientifique
Synthèse et modification des peptides
Le tripeptide est un élément de construction précieux dans la synthèse peptidique en phase solide (SPPS). Il peut être utilisé pour introduire des séquences spécifiques dans des peptides ou des protéines plus longs . La présence de tyrosine permet des modifications post-synthétiques, telles que la phosphorylation, qui est cruciale pour l'étude des voies de transduction du signal.
Conception et développement de médicaments
« H-Tyr-lys-thr-OH » peut être utilisé dans la conception de médicaments à base de peptides. Sa structure peut être modifiée pour améliorer l'affinité de liaison aux récepteurs ou aux enzymes cibles, ce qui en fait un outil polyvalent en chimie médicinale .
Techniques de bioconjugaison
Les résidus de tyrosine dans le tripeptide peuvent subir un clivage ou une conjugaison sélectif, ce qui est utile pour attacher des étiquettes fluorescentes ou des agents thérapeutiques aux protéines et aux peptides . Ceci est particulièrement pertinent dans le développement de systèmes d'administration de médicaments ciblés.
Mécanisme D'action
Target of Action
It’s worth noting that peptides similar to h-tyr-lys-thr-oh have been found to interact with various receptors and enzymes . For instance, the dipeptide H-Tyr-Lys-OH has been reported to have a good binding affinity to angiotensin converting enzyme (ACE) .
Mode of Action
Peptides containing tyrosine (tyr) are known to undergo various post-translational modifications, such as oxidation . For instance, a novel tyrosine hyperoxidation has been reported, which enables selective peptide cleavage . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing a hyperoxidized tyrosine motif .
Biochemical Pathways
Tyrosine, a component of this tripeptide, plays an essential role in various biochemical processes . The oxidation of Tyr, induced by biologically relevant radicals, UV radiation, or enzymes, generates a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Pharmacokinetics
The development of radiopharmaceutical precursors for positron emission tomography (pet) relies on compounds that can be radiolabelled and dispensed in a simple, quick, and convenient manner .
Result of Action
The phosphorylated tripeptides are intended for use as reference standards in the analysis of blood samples of people suspected to have been exposed to acetylcholinesterase inhibitors .
Action Environment
It’s worth noting that the oxidation of tyrosine, a component of this tripeptide, is a complex chemical process whose formation critically depends on the type of oxidant as well as the residue’s environment .
Analyse Biochimique
Biochemical Properties
The tripeptide H-Tyr-lys-thr-OH can undergo phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This phosphorylated form of this compound can interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This process could lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the phosphorylated form of this compound can be used as a reference compound in the analysis of blood plasma of patients presumably exposed to cyclohexylmethylphosphonofluoridate (cyclosarin) action .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to undergo phosphorylation . This could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRIKQYQJRGDQ-MEYUZBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)



![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
